Hexafluoroacetone

Organic synthesis Electrophilic substitution Reaction mechanism

Hexafluoroacetone (HFA, CAS 684-16-2) is a perfluorinated ketone derivative of acetone. It is a colorless, highly reactive, and non-flammable gas with a musty odor.

Molecular Formula C3F6O
CF3COCF3
C3F6O
Molecular Weight 166.02 g/mol
CAS No. 684-16-2
Cat. No. B058046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroacetone
CAS684-16-2
SynonymsHexafluoro-2-propanone;  1,1,1,3,3,3-Hexafluoro-2-propanone;  1,1,1,3,3,3-Hexafluoroacetone;  Bis(trifluoromethyl) ketone;  GC 7887;  NSC 202438;  Perfluoro-2-propanone;  Perfluoroacetone
Molecular FormulaC3F6O
CF3COCF3
C3F6O
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
InChIKeyVBZWSGALLODQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Solubility in water: reaction, releasing heat
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroacetone (CAS 684-16-2) Scientific Procurement: Core Properties & Comparative Positioning


Hexafluoroacetone (HFA, CAS 684-16-2) is a perfluorinated ketone derivative of acetone [1]. It is a colorless, highly reactive, and non-flammable gas [2] with a musty odor [3]. As a powerful electrophile, HFA's unique physical profile—including a boiling point of -27 °C, vapor pressure of 5 mmHg at 25 °C, and density of 1.33 g/mL [4] —is markedly different from non-fluorinated or partially fluorinated analogs, underpinning its specific utility in demanding synthetic and material science applications .

Why Hexafluoroacetone (CAS 684-16-2) Cannot Be Simply Substituted with General Ketones or Solvents


Substituting hexafluoroacetone with more common ketones or solvents like acetone, 1,1,1-trifluoroacetone, or hexafluoroisopropanol (HFIP) will lead to project failure due to fundamentally different reactivity and physicochemical properties. HFA's complete fluorine substitution creates an intensely electrophilic carbonyl, making its reactions with water, nucleophiles, and in polymerizations both thermodynamically and kinetically distinct from its less-fluorinated counterparts [1] [2]. Its unique gas-phase properties [3] and role as a reactive monomer, not a solvent, are not replicated by HFIP, which is a stable, non-reactive solvent [4].

Hexafluoroacetone (CAS 684-16-2) Direct Comparative Evidence for Scientific Selection


Mechanistic Distinction in Electrophilic Aromatic Substitution vs. Trifluoroacetone

Computational studies (M06-2X/6-311+G(d,p) level) comparing hexafluoroacetone (HFA) with 2,2,2-trifluoroacetone (TFA) and acetone in methanesulfonic acid (MSA) and triflic acid (TFSA) reveal a critical mechanistic divergence. While the introduction of a single CF3 group (TFA) reduces the activation energy for tetrahedral intermediate formation, the introduction of the second CF3 group (HFA) *inhibits* the overall hydroxyalkylation reaction with benzene by increasing the activation and reaction energies of the C–O bond cleavage step, which becomes rate-determining [1]. This demonstrates that HFA does not simply follow a linear trend of increased reactivity with more fluorine substitution.

Organic synthesis Electrophilic substitution Reaction mechanism

Gas-Phase Proton Affinity: Distinct Electronic Environment vs. Acetone and Partially Fluorinated Acetones

Ion cyclotron resonance (ICR) spectroscopy was used to measure gas-phase proton affinities (PAs) and ion-molecule reactions of a series of six fluorinated acetones [1]. The study found that while PAs decrease with increased fluorine substitution due to a cumulative inductive effect, hexafluoroacetone (HFA) exhibits the simplest ion chemistry among the series because it lacks any protons on the alpha-carbons [1]. In contrast, monofluoroacetone and 1,1,1-trifluoroacetone produce acetyl ions as the dominant species [1]. This fundamental difference in gas-phase behavior has direct implications for applications like analytical mass spectrometry (e.g., SIFT-MS) and gas-phase reactions.

Physical organic chemistry Ion chemistry Gas-phase reactivity

Reaction Rate Coefficients with Gas-Phase Ions vs. Acetone and Trifluoroacetone

A selected ion flow tube (SIFT) study measured the reaction rate coefficients and product ion branching ratios for 66 different gas-phase reactions involving acetone, 1,1,1-trifluoroacetone, and hexafluoroacetone (HFA) with a wide range of atomic and molecular ions [1]. The data, measured at 298 K, demonstrate that the progressive substitution of methyl groups with CF3 groups systematically alters the reaction dynamics and kinetics [1]. The study provides the specific quantitative reaction rate coefficients, confirming that HFA exhibits distinct collisional and reactive cross-sections compared to its less fluorinated analogs [1].

Physical chemistry Kinetics Ion-molecule reactions

Distinct Oxidation Pathway in Epoxidation Catalysis vs. Trifluoroacetone

In the design of fluoroketones for epoxidation reactions, hexafluoroacetone (HFA) was found to act through a different mechanistic pathway than its counterpart, trifluoroacetone (TFA) [1]. While TFA is a precursor to the powerful dioxirane oxidant methyl(trifluoromethyl)dioxirane, HFA does not follow this pathway. Instead, in the presence of concentrated hydrogen peroxide, HFA provides the hydroperoxide adduct 2-hydroperoxyhexafluoropropan-2-ol (HPHI) as the active oxidizing intermediate [1]. This mechanistic divergence means that the two ketones are not interchangeable in catalytic epoxidation systems.

Catalysis Epoxidation Reaction mechanisms

Polymer Material Properties: HFA as a Building Block vs. HFIP as a Solvent

A critical differentiation for procurement is the functional role in polymer science. Hexafluoroacetone (HFA) acts as a *reactive monomer or precursor* that covalently incorporates the hexafluoroisopropylidene (6F) group into a polymer backbone [1]. This is distinct from hexafluoroisopropanol (HFIP), which is a *non-reactive solvent* used for dissolving polymers [2]. When HFA is used to synthesize monomers like 6FDA (hexafluorodianhydride) or 6F-bisphenol A, the resulting polyimides and other 6F-polymers achieve thermal stability exceeding 300 °C, low dielectric constants, high optical transparency, and excellent chemical resistance [1].

Polymer chemistry Fluoropolymers Material science

Hexafluoroacetone (CAS 684-16-2) Optimal Scientific and Industrial Application Scenarios


Synthesis of 6F-Polyimides and High-Performance Polymers

Hexafluoroacetone is the preferred starting material for synthesizing 6F-dianhydride (6FDA) and other 6F-monomers. The resulting polymers (e.g., 6F-polyimides, 6F-polyarylethers) are essential in aerospace, microelectronics, and optics due to their high thermal stability (>300 °C), low dielectric constant, and high optical transparency [1]. Procurement of HFA is mandated for any project requiring the covalent incorporation of the hexafluoroisopropylidene (6F) group into a polymer backbone [1].

Precursor to Hexafluoroisopropanol (HFIP) and Sevoflurane

HFA is the key intermediate in the industrial production of hexafluoroisopropanol (HFIP) via catalytic hydrogenation [1]. HFIP is a high-value solvent for polar polymers and a critical reagent in peptide chemistry. Furthermore, HFIP is etherified to produce sevoflurane, a widely used inhalation anesthetic [1]. Securing a reliable HFA supply is essential for any group synthesizing HFIP in-house or developing fluorinated pharmaceutical intermediates [1].

Specialized Reagent in 19F NMR Spectroscopy and Peptide Chemistry

In contrast to other fluorinated ketones, hexafluoroacetone serves as a specific and efficient bidentate reagent for the simultaneous protection of carboxyl and α-functionalities in peptide synthesis [1]. Its unique electronic structure, distinct from mono- or tri-fluoroacetones , also makes it a valuable derivatizing agent for 19F NMR analysis of compounds containing active hydrogens [1]. Researchers in these fields should specifically request HFA, as analogs will not provide the same bifunctional protection or NMR signal profile.

Gas-Phase Studies in Plasma Chemistry and Mass Spectrometry

Due to its distinct and simple gas-phase ion chemistry compared to other ketones [1], hexafluoroacetone is a superior reagent for specific gas-phase reactions. Its well-characterized reaction rate coefficients with a variety of ions make it a valuable standard or target molecule in selected ion flow tube mass spectrometry (SIFT-MS) and for modeling plasma etching processes. Procurement of HFA for these applications ensures reproducible and predictable behavior that cannot be achieved with less-fluorinated alternatives.

Technical Documentation Hub

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